molecular formula C12H16ClN B13609926 2-(3-Chloro-4-methylphenyl)piperidine

2-(3-Chloro-4-methylphenyl)piperidine

Cat. No.: B13609926
M. Wt: 209.71 g/mol
InChI Key: VVDUCOMRXQCCJL-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)piperidine is a piperidine derivative featuring a chloro-substituted aromatic ring at the 3-position and a methyl group at the 4-position of the phenyl moiety. Piperidine scaffolds are widely studied in medicinal chemistry due to their versatility in drug design, acting as key pharmacophores in alkaloids and synthetic therapeutics. This compound’s structure combines halogen and alkyl substituents, which influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3

InChI Key

VVDUCOMRXQCCJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCN2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)piperidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired piperidine derivative .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chloro-4-methylphenyl)piperidine may involve large-scale cyclization reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Related Piperidine Derivatives

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of 2-(3-Chloro-4-methylphenyl)piperidine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-(3-Chloro-4-methylphenyl)piperidine C12H16ClN 209.72 Not reported 3-Cl, 4-CH3 on phenyl
4-(3-Methoxyphenyl)piperidine hydrochloride C12H18ClNO 227.73 Not reported 3-OCH3 on phenyl, HCl salt
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride C21H24Cl2N2O 407.34 Not reported 3-Cl on phenyl, pyridinyl methanone
2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride C18H29Cl2NO 362.33 Not reported tert-pentyl, 2-Cl on phenoxy

Key Observations :

  • Halogen vs. Alkoxy Groups: Replacing the chloro group (as in 2-(3-Chloro-4-methylphenyl)piperidine) with a methoxy group (e.g., 4-(3-methoxyphenyl)piperidine hydrochloride) increases molecular weight slightly (227.73 vs.
  • Extended Aromatic Systems: The pyridinyl methanone derivative () incorporates a pyridine ring, increasing molecular complexity and weight (407.34 g/mol), which may improve binding affinity to hydrophobic enzyme pockets .
  • Bulkier Substituents : The tert-pentyl group in introduces steric bulk, likely affecting membrane permeability and metabolic stability .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Neuronal nAChR Modulation
  • APB-6 vs. APB-10 : APB-6 (4-chlorophenyl substituent) and APB-10 (4-methoxyphenyl) differ only in their para-substituents. Despite similar structures, APB-10 exhibits a 3–4-fold increase in potency, highlighting the critical role of electron-donating groups (e.g., OCH3) in enhancing receptor interaction .
  • Heterocyclic vs. Benzoyl Esters : Replacing benzoyl esters with heterocyclic groups (e.g., chromone or coumarin) in analogs like APB-7 and APB-9 eliminates off-target effects, demonstrating improved selectivity for nAChRs .
Antimicrobial and Anticancer Potential
  • Aryl Substitution Patterns : Piperidine derivatives with bis(3,4,5-trimethoxyphenyl) substituents (e.g., ) show enhanced anticancer activity due to improved DNA intercalation and tubulin inhibition .
  • Chloroacetyl Linkers : Chloroacetyl-substituted piperidines (e.g., ) exhibit broad-spectrum antimicrobial activity, attributed to their ability to disrupt bacterial cell membranes .

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